![molecular formula C25H35NO8 B2588962 2-{双[(叔丁氧基)羰基]氨基}-5-甲氧基-1H-茚-3-基叔丁基碳酸酯 CAS No. 2251053-16-2](/img/structure/B2588962.png)

2-{双[(叔丁氧基)羰基]氨基}-5-甲氧基-1H-茚-3-基叔丁基碳酸酯

货号 B2588962

CAS 编号:

2251053-16-2

分子量: 477.554

InChI 键: URKLBBNCRHOOQL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

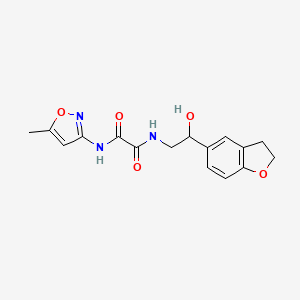

The compound “2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate” is a chemical compound with the CAS Number: 2251053-16-2 . It has a molecular weight of 477.55 and its IUPAC name is tert-butyl (tert-butoxycarbonyl) (3- ( (tert-butoxycarbonyl)oxy)-5-methoxy-1H-inden-2-yl)carbamate .

Synthesis Analysis

The synthesis of this compound likely involves the use of the tert-butyloxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C25H35NO8/c1-23(2,3)32-20(27)26(21(28)33-24(4,5)6)18-13-15-11-12-16(30-10)14-17(15)19(18)31-22(29)34-25(7,8)9/h11-12,14H,13H2,1-10H3 .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用

- By attaching therapeutic agents to this scaffold, scientists can design drug formulations that release the active substance at the desired site, enhancing efficacy and minimizing side effects .

- Researchers have used this methodology in the synthesis of complex molecules, such as natural products and pharmaceutical intermediates .

- This compound’s unique structure allows for selective functionalization, making it valuable in synthetic chemistry .

- Researchers have utilized this compound to probe biosynthetic pathways and understand enzymatic transformations in living organisms .

- By adjusting the polymer backbone and incorporating this compound, scientists can tailor degradation rates and material properties .

Drug Delivery Systems

Hydromethylation Reactions

Palladium-Catalyzed Transformations

Biosynthetic Studies

Biodegradable Polymers

Organic Synthesis

安全和危害

属性

IUPAC Name |

[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methoxy-3H-inden-1-yl] tert-butyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO8/c1-23(2,3)32-20(27)26(21(28)33-24(4,5)6)18-13-15-11-12-16(30-10)14-17(15)19(18)31-22(29)34-25(7,8)9/h11-12,14H,13H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKLBBNCRHOOQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C2=C(C1)C=CC(=C2)OC)OC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2588880.png)

![N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/no-structure.png)

![2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2588883.png)

![Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2588884.png)

![2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588885.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]methanimine](/img/structure/B2588895.png)

![2-Chloro-1-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2588897.png)

![3-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2588900.png)

![2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B2588902.png)